6-(2-Methylpropyl)phthalazine is a nitrogen-containing heterocyclic compound belonging to the phthalazine class. Phthalazines are characterized by their bicyclic structure, which features a fused pyridazine and benzene ring. The specific compound 6-(2-Methylpropyl)phthalazine has a 2-methylpropyl substituent at the sixth position of the phthalazine ring, contributing to its unique chemical properties and potential biological activities.
This compound is classified under the broader category of phthalazines, which are known for their diverse biological and pharmacological activities. The chemical is identified by its CAS number 221118-74-7 and has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and materials science .
The synthesis of 6-(2-Methylpropyl)phthalazine typically involves the condensation of suitable precursors. One common method includes the reaction of 2-(4-isopropylbenzoyl)benzoic acid with hydrazine derivatives. This reaction is generally performed in refluxing ethanol or pyridine, leading to the formation of the desired phthalazine derivative. Industrial methods may optimize these synthetic routes for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques .
Other methods for synthesizing phthalazine derivatives include:
The molecular formula for 6-(2-Methylpropyl)phthalazine is C12H14N2, with a molecular weight of 186.25 g/mol. The compound's structure can be represented by its IUPAC name and various structural identifiers:
The structural framework consists of a fused bicyclic system that influences its chemical reactivity and biological activity .
6-(2-Methylpropyl)phthalazine undergoes several notable chemical reactions:
The mechanism of action for 6-(2-Methylpropyl)phthalazine involves interactions with specific molecular targets, influencing various biological pathways. Notably, phthalazine derivatives are known to inhibit enzymes such as vascular endothelial growth factor receptor (VEGFR) and phosphodiesterase, contributing to their anticancer and anti-inflammatory effects. Additionally, the compound may engage with gamma-aminobutyric acid (GABA) receptors, which could enhance its anticonvulsant properties .
The physical properties play a crucial role in determining the compound's behavior during synthesis and applications .
6-(2-Methylpropyl)phthalazine has several significant applications across different scientific fields:
Phthalazine derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile interactions with biological targets implicated in proliferative, metabolic, and inflammatory diseases. These fused diazaheterocycles exhibit structural plasticity, enabling strategic modifications that enhance target affinity and selectivity. The core benzopyridazine structure serves as a pharmacophore in clinically validated inhibitors, including PARP (poly-ADP ribose polymerase) inhibitors like Olaparib and Talazoparib, which exploit the DNA repair pathway in BRCA-mutant cancers [2] [7]. Beyond oncology, phthalazines demonstrate multifaceted bioactivity: Vatalanib (PTK787) inhibits vascular endothelial growth factor receptor-2 (VEGFR-2; IC₅₀ = 20 nM), disrupting angiogenesis in solid tumors [5] [10], while zopolrestat targets aldose reductase for diabetic complications [9].
Table 1: Clinically Explored Phthalazine Derivatives and Primary Targets
| Compound | Therapeutic Target | Clinical Application | Key Structural Feature |
|---|---|---|---|
| Olaparib | PARP-1/2 | BRCA-mutant ovarian cancer | Phthalazin-1(2H)-one |
| Vatalanib (PTK787) | VEGFR-2/PDGFR | Colorectal cancer (Phase III) | 4-Anilino substitution |
| Zopolrestat | Aldose reductase | Diabetic neuropathy | Hydrazide side chain |
| IM-023911 | VEGFR-2 (IC₅₀ = 48 nM) | Antiangiogenic therapy | 6-Trifluoromethyl anilino |
The mechanistic diversity arises from phthalazine’s ability to engage in hydrogen bonding, π-stacking, and coordinate with metal ions in enzyme active sites. For instance, PARP inhibitors anchor via hydrogen bonds between the phthalazine N-atoms and catalytic residues (e.g., Ser904 and Gly863 in PARP1), while VEGFR-2 inhibitors occupy the ATP-binding pocket through hinge-region interactions [4] [7]. This adaptability positions 6-(2-methylpropyl)phthalazine as a synthetically accessible analog for optimizing pharmacokinetic and pharmacodynamic properties.
The introduction of 2-methylpropyl (isobutyl) at the C6 position of phthalazine is a deliberate strategy to modulate lipophilicity, steric bulk, and metabolic stability. Compared to linear alkyl chains (e.g., n-propyl), the branched isobutyl group enhances membrane permeability by increasing logP values by ~0.5–1 unit, facilitating cellular uptake [5] [9]. This modification directly influences bioactivity, as evidenced by phthalazine-based VEGFR-2 inhibitors where C6-alkyl derivatives exhibit 2–3-fold higher potency than unsubstituted analogs due to improved hydrophobic contact with kinase subpockets (e.g., Leu840 and Val848 in VEGFR-2) [10].
Table 2: Impact of C6 Substituents on Phthalazine Bioactivity
| C6 Substituent | logP (Calculated) | Steric Bulk (Es) | VEGFR-2 IC₅₀ (nM) | Cellular Potency (IC₅₀, μM) |
|---|---|---|---|---|
| Unsubstituted | 1.8 | 0 | 320 | 8.5 |
| n-Propyl | 2.4 | -0.36 | 150 | 4.2 |
| 2-Methylpropyl | 2.9 | -0.93 | 95 | 1.6 |
| Phenyl | 3.1 | -1.76 | 210 | 5.7 |
Furthermore, the electron-donating nature of the isobutyl group subtly influences the electron density of the phthalazine ring, potentially enhancing π-stacking with aromatic residues (e.g., Phe1047 in EGFR) [8]. Synthetic routes to incorporate this group typically involve:
The bioactivity of phthalazine derivatives is exquisitely sensitive to substituent position and electronic profile. Comparative studies of 6-(2-methylpropyl)phthalazine versus its 5- and 7-isomers reveal distinct binding affinities arising from steric clashes or suboptimal hydrogen bonding. For example:
Table 3: Positional Isomer Effects on Target Engagement
| Isomer | VEGFR-2 Binding Energy (ΔG, kcal/mol) | Hydrophobic Contacts | H-Bond Interactions |
|---|---|---|---|
| 5-(2-Methylpropyl) | -9.2 | Leu840 (partial) | 2 |
| 6-(2-Methylpropyl) | -10.9 | Leu840, Val848 | 3 |
| 7-(2-Methylpropyl) | -9.8 | Val848 | 2 |
Functional group perturbations further refine binding:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6